

Application Notes and Protocols for Doping PFN-Br into Perovskite Active Layers

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Compound of Interest

Compound Name: PFN-Br

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This document provides detailed application notes and protocols for the incorporation of Poly[(9,9-bis(3'-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] dibromide (**PFN-Br**) into perovskite active layers for the fabrication of high-performance perovskite solar cells (PSCs).

Introduction

The efficiency and stability of perovskite solar cells are critically dependent on the quality of the perovskite active layer and the interfaces with charge transport layers. Doping the perovskite layer with functional materials has emerged as a promising strategy to enhance device performance. **PFN-Br**, a conjugated polyelectrolyte, has been shown to be an effective dopant for improving the properties of the perovskite active layer and the interface with the hole transport layer (HTL).

The primary benefits of incorporating **PFN-Br** include:

- **Improved Energy Level Alignment:** **PFN-Br** can increase the valence band maximum (VBM) of the perovskite, leading to a better energy level match with commonly used HTLs like Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA).^{[1][2]} This facilitates more efficient hole extraction.

- **Enhanced Carrier Extraction and Transport:** The improved energy alignment at the perovskite/HTL interface promotes carrier extraction and transportation.[\[1\]](#)[\[2\]](#)
- **Reduced Interfacial Recombination:** By facilitating efficient charge extraction, **PFN-Br** helps to suppress charge recombination at the interface, which is a major source of voltage loss.[\[1\]](#)[\[2\]](#)
- **Increased Device Performance:** The aforementioned benefits collectively lead to significant improvements in key photovoltaic parameters, including open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and overall power conversion efficiency (PCE).[\[1\]](#)[\[3\]](#)
- **Improved Stability:** **PFN-Br** doping has been shown to enhance the stability of perovskite solar cells under continuous illumination.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the quantitative improvements in perovskite solar cell performance upon the incorporation of **PFN-Br**.

Table 1: Performance Improvement of MA-free Perovskite Solar Cells with **PFN-Br** Doping

Perovskite Composition	Dopant	VOC (V)	JSC (mA/cm ²)	FF (%)	PCE (%)	Reference
FA0.83Cs0.17PbI2.7Br0.3	None	-	-	-	-	[1]
FA0.83Cs0.17PbI2.7Br0.3	PFN-Br	+0.060	-	-	20.32	[1]

Table 2: Impact of Bifacial Modification with F4-TCNQ and **PFN-Br**

Modification	VOC (V)	JSC (mA/cm ²)	FF (%)	PCE (%)	Reference
Control	0.959	21.50	-	-	[3]
F4-TCNQ	1.032	-	-	-	[3]
PFN-Br	-	24.41	-	-	[3]

Experimental Protocols

This section provides detailed protocols for the fabrication of inverted p-i-n perovskite solar cells incorporating **PFN-Br**.

Materials and Solutions Preparation

- **PFN-Br** Solution: Prepare a 0.5 mg/mL solution of **PFN-Br** in methanol.
- PTAA Solution: Prepare a 1.75 mg/mL solution of PTAA in toluene.
- Perovskite Precursor Solution (Example: (FA0.79MA0.16Cs0.05)Pb(I0.84Br0.16)3):
 - Dissolve 26.4 mg of MABr, 88.6 mg of PbBr₂, 200 mg of FAI, 570 mg of PbI₂, and 49 µL of a 1.5 M CsI stock solution in DMSO in a mixed solvent of 196 µL of DMSO and 981 µL of DMF (1:4 v/v).[4]
 - Filter the precursor solution through a 0.22 µm PTFE syringe filter before use.[4]
- C60 Solution: Prepare as required for the electron transport layer.
- BCP Solution: Prepare as required for the buffer layer.
- Antisolvent: Chlorobenzene.

Device Fabrication Protocol (Inverted p-i-n Structure)

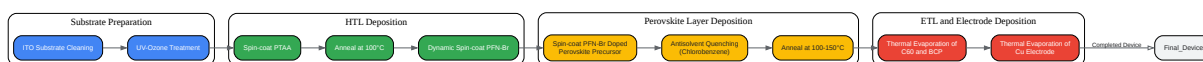
The general device architecture is ITO / PTAA / **PFN-Br** (interfacial layer) / Perovskite / C60 / BCP / Cu.[5]

- Substrate Cleaning:
 - Sequentially clean ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes before use.
- Hole Transport Layer (HTL) Deposition:
 - Spin-coat the PTAA solution at 6000 rpm for 30 seconds.[\[6\]](#)
 - Anneal the PTAA-coated substrates on a hotplate at 100 °C for 10 minutes.[\[6\]](#)
- **PFN-Br** Interfacial Layer Deposition:
 - After the substrates have cooled to room temperature, dynamically deposit 60 µL of the **PFN-Br** solution onto the spinning PTAA layer at 4000 rpm for 30 seconds.[\[6\]](#) This results in a thin layer (<5 nm).[\[6\]](#)
 - No further annealing is required for the **PFN-Br** layer.[\[6\]](#)
- Perovskite Active Layer Deposition with **PFN-Br** Doping:
 - Method 1: Doping **PFN-Br** into the Perovskite Precursor Solution:
 - Add a specific volume ratio of the **PFN-Br** solution to the perovskite precursor solution. The optimal ratio needs to be determined experimentally.
 - Statically deposit 60 µL of the **PFN-Br**-doped perovskite precursor solution onto the substrate.[\[4\]](#)
 - Spin-coat at 6000 rpm with an acceleration of 1300 rpm/s for 45 seconds.[\[4\]](#)
 - 11 seconds into the spin-coating process, rapidly drop 120 µL of chlorobenzene antisolvent onto the spinning substrate.[\[4\]](#)
 - Anneal the perovskite film at 100-150 °C for 10-30 minutes in an inert atmosphere.

- Electron Transport Layer (ETL) and Electrode Deposition:
 - Deposit a 30 nm layer of C60 followed by an 8 nm layer of BCP via thermal evaporation.[5]
 - Finally, thermally evaporate a 100 nm thick Cu electrode to complete the device.[5]

Visualizations

Experimental Workflow



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